

# 6-Bromo-4-chloro-1H-indole: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **6-Bromo-4-chloro-1H-indole**

Cat. No.: **B1343641**

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and potential synthesis of **6-Bromo-4-chloro-1H-indole**. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogs to provide a predictive framework.

## Chemical Structure and Properties

**6-Bromo-4-chloro-1H-indole** is a halogenated indole derivative with the chemical formula C<sub>8</sub>H<sub>5</sub>BrCIN.<sup>[1]</sup><sup>[2]</sup> The presence of both bromo and chloro substituents on the indole scaffold suggests its potential as a versatile building block in medicinal chemistry and materials science. The indole ring system is a prevalent "privileged structure" in a multitude of biologically active compounds.<sup>[2]</sup>

Below is a visualization of the chemical structure of **6-Bromo-4-chloro-1H-indole**.

Caption: Chemical structure of **6-Bromo-4-chloro-1H-indole**.

## Physicochemical Properties

Quantitative data for **6-Bromo-4-chloro-1H-indole** is primarily based on computational predictions. These properties are essential for understanding its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrCIN	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	230.49 g/mol	<a href="#">[2]</a>
CAS Number	885519-01-7	<a href="#">[1]</a> <a href="#">[2]</a>
Purity	≥96% (as supplied by vendors)	<a href="#">[2]</a>
Topological Polar Surface Area (TPSA)	15.79 Å <sup>2</sup>	<a href="#">[2]</a>
logP (octanol-water partition coefficient)	3.58	<a href="#">[2]</a>
Hydrogen Bond Donors	1	<a href="#">[2]</a>
Hydrogen Bond Acceptors	0	<a href="#">[2]</a>
Rotatable Bonds	0	<a href="#">[2]</a>
Predicted pKa	15.17 ± 0.30	<a href="#">[1]</a>
Predicted Solubility	Almost insoluble (0.083 g/L at 25°C)	<a href="#">[1]</a>
Storage Conditions	Room temperature	<a href="#">[2]</a>

## Safety Information

**6-Bromo-4-chloro-1H-indole** is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation.[\[2\]](#)

- Signal Word: Warning[\[2\]](#)
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[2\]](#)
- Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[\[2\]](#)

# Proposed Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **6-Bromo-4-chloro-1H-indole** is not readily available in the current scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted indoles. The Fischer indole synthesis is a common and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone.

The following diagram illustrates a proposed logical workflow for the synthesis of **6-Bromo-4-chloro-1H-indole**.



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Caption: Proposed synthetic workflow for **6-Bromo-4-chloro-1H-indole**.

## Proposed Experimental Protocol

Disclaimer: The following protocol is a proposed method and has not been experimentally validated for this specific compound. It is based on general procedures for the Fischer indole synthesis.

### Materials:

- (3-Bromo-5-chlorophenyl)hydrazine
- Pyruvic acid
- Ethanol
- Sulfuric acid (concentrated)
- Sodium bicarbonate solution (saturated)
- Ethyl acetate

- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

**Procedure:**

- **Hydrazone Formation:**
  - Dissolve (3-Bromo-5-chlorophenyl)hydrazine (1 equivalent) in ethanol in a round-bottom flask.
  - Add pyruvic acid (1.1 equivalents) to the solution.
  - Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
  - Once the reaction is complete, the hydrazone may precipitate. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
- **Cyclization and Decarboxylation:**
  - To the crude hydrazone, add a mixture of ethanol and concentrated sulfuric acid (e.g., 10:1 v/v).
  - Heat the mixture to reflux (approximately 80-90°C) and stir for 4-8 hours. Monitor the reaction by TLC.
  - After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
  - Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- **Extraction and Purification:**
  - Extract the aqueous mixture with ethyl acetate (3 x volumes).

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **6-Bromo-4-chloro-1H-indole**.

Characterization: The final product should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

## Spectroscopic Data (Reference Data)

As of the date of this document, experimentally obtained spectroscopic data for **6-Bromo-4-chloro-1H-indole** is not available in public databases. However, the data for the closely related compound, 6-Bromo-1H-indole, can be used as a reference for spectral interpretation.

### Spectroscopic Data for 6-Bromo-1H-indole

#### <sup>1</sup>H NMR

Spectral data for 6-Bromo-1H-indole is available, which can provide a reference for the expected chemical shifts and coupling constants of the indole ring protons.

#### <sup>13</sup>C NMR

The <sup>13</sup>C NMR spectrum for 6-Bromo-1H-indole is also available and can be used to predict the chemical shifts of the carbon atoms in the target molecule.

#### Mass Spectrometry

The mass spectrum of 6-Bromo-1H-indole shows a molecular ion peak corresponding to its molecular weight, which can be a useful comparison for the mass spectrum of 6-Bromo-4-chloro-1H-indole.

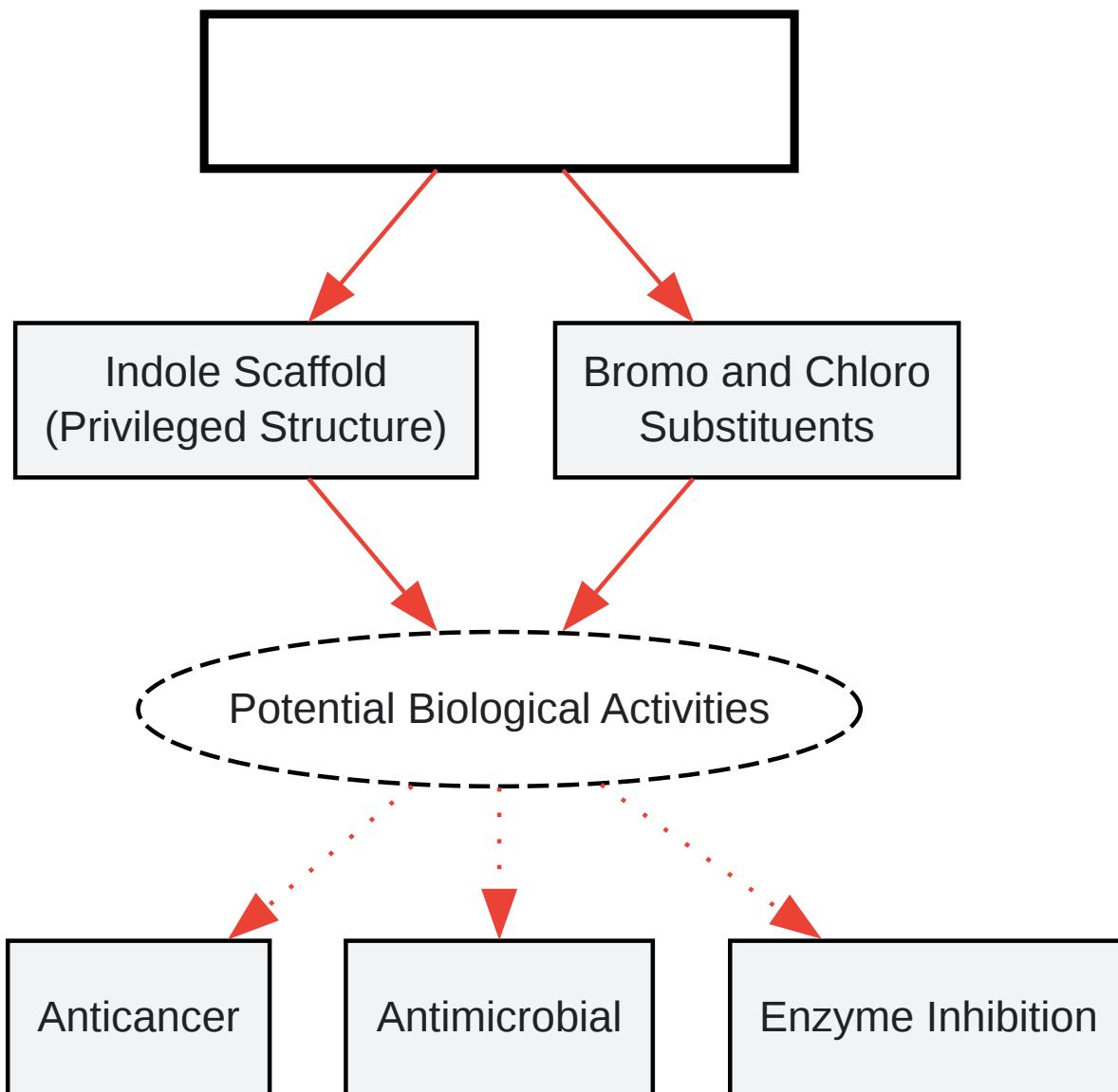
#### Infrared (IR) Spectroscopy

The IR spectrum of 6-Bromo-1H-indole will show characteristic peaks for the N-H stretch and aromatic C-H and C=C vibrations, which are expected to be present in the spectrum of the target compound as well.

## Potential Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway involvement for **6-Bromo-4-chloro-1H-indole** have not been reported. However, the indole nucleus is a key structural motif in many biologically active compounds, and halogenated indoles, in particular, have shown a wide range of pharmacological activities.

The following diagram illustrates a logical relationship of how the structural features of **6-Bromo-4-chloro-1H-indole** might contribute to potential biological activities based on the known activities of similar compounds.



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Caption: Potential biological relevance of **6-Bromo-4-chloro-1H-indole**.

Based on the literature for substituted indoles, potential areas of investigation for **6-Bromo-4-chloro-1H-indole** include:

- **Anticancer Activity:** Many halogenated indole derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the inhibition of protein kinases, tubulin polymerization, or induction of apoptosis.
- **Antimicrobial Activity:** The indole scaffold is found in many natural and synthetic antimicrobial compounds. Halogenation can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved antimicrobial efficacy.
- **Enzyme Inhibition:** As a versatile scaffold, indole derivatives can be designed to fit into the active sites of various enzymes. The bromo and chloro substituents can form specific interactions, such as halogen bonds, which can contribute to potent and selective enzyme inhibition.

It is important to emphasize that these are potential areas of biological activity based on the broader class of halogenated indoles, and experimental validation is required to determine the specific activities of **6-Bromo-4-chloro-1H-indole**.

## Conclusion

**6-Bromo-4-chloro-1H-indole** is a chemical compound with significant potential for application in drug discovery and materials science. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic approach. Further research is warranted to fully elucidate its chemical and biological characteristics, which may unlock its potential as a valuable molecule for various scientific endeavors.

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## References

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